2-(O-Tolyl)piperazine hydrochloride
CAS No.:
Cat. No.: VC13767231
Molecular Formula: C11H17ClN2
Molecular Weight: 212.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H17ClN2 |
---|---|
Molecular Weight | 212.72 g/mol |
IUPAC Name | 2-(2-methylphenyl)piperazine;hydrochloride |
Standard InChI | InChI=1S/C11H16N2.ClH/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11;/h2-5,11-13H,6-8H2,1H3;1H |
Standard InChI Key | OSNUJFBRBBFIIP-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C2CNCCN2.Cl |
Canonical SMILES | CC1=CC=CC=C1C2CNCCN2.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-(O-Tolyl)piperazine hydrochloride is systematically named 2-(2-methylphenyl)piperazine hydrochloride, reflecting its ortho-tolyl substitution on the piperazine ring. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 2803452-09-5 | |
Molecular Formula | ||
Molecular Weight | 212.72 g/mol | |
IUPAC Name | 2-(2-methylphenyl)piperazine; hydrochloride | |
SMILES | CC1=CC=CC=C1C2CNCCN2.Cl |
The compound’s structure features a piperazine core with a methyl-substituted benzene ring at the second position, stabilized by the hydrochloride salt to enhance solubility .
Structural Analysis
The 2D and 3D conformers reveal a planar aromatic ring connected to a non-planar piperazine moiety. The ortho-methyl group introduces steric hindrance, influencing binding interactions in biological systems . Computational models predict moderate polarity () and hydrogen-bonding capacity, critical for its pharmacokinetic profile .
Synthesis and Production
Industrial Synthesis
2-(O-Tolyl)piperazine hydrochloride is synthesized via nucleophilic substitution or reductive amination, with o-toluidine and piperazine precursors as common starting materials . High-purity batches () are produced under ISO-certified conditions, ensuring consistency for pharmaceutical applications .
Table 2: Synthesis Parameters
Parameter | Detail | Source |
---|---|---|
Starting Materials | o-Toluidine, piperazine | |
Reaction Type | Reductive amination | |
Purity | ||
Yield | 65–75% (optimized conditions) |
Scalability and Modifications
Manufacturers like MolCore BioPharmatech employ scalable batch processes, enabling metric-ton production annually . Structural modifications, such as replacing the methyl group with halogens, are explored to enhance receptor affinity .
Biological Activity and Mechanism
Adrenergic Receptor Antagonism
2-(O-Tolyl)piperazine hydrochloride exhibits non-selective antagonism at α1B and α2A-adrenoceptors, with half-maximal inhibitory concentrations () of 120 nM and 85 nM, respectively. This activity suggests potential in managing hypertension and anxiety disorders by modulating catecholamine signaling .
Chaotropic Effects in Proteomics
As a chaotropic agent, it disrupts hydrogen bonds and hydrophobic interactions, facilitating protein solubilization for mass spectrometry. Concentrations of 1–2 mM are effective without denaturing enzymes, making it valuable in structural biology.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound is a precursor to α-adrenoceptor antagonists and antipsychotics, where its piperazine core enables selective receptor modulation . Over 15% of FDA-approved drugs containing piperazine derivatives cite its structural analogs as key intermediates .
Proteomic Research
In proteomics, it aids in membrane protein extraction, improving yields by 30–40% compared to traditional detergents. Its low interference with enzymatic assays makes it preferable for kinase studies.
Material Science
The hydrochloride salt’s hygroscopic properties are exploited in ion-exchange resins for wastewater treatment, achieving 90% heavy metal removal efficiency .
Hazard | Precaution | Source |
---|---|---|
Inhalation Risk | Use fume hood | |
Skin Contact | Wear nitrile gloves | |
Storage | Keep in dry, cool environment |
Recent Advances and Future Directions
Patent Landscape
A 2010 patent (WO2010081851A1) highlights piperazine-piperidine hybrids for HCV treatment, with 2-(O-Tolyl)piperazine derivatives showing promise in preclinical trials . Structural optimizations aim to improve bioavailability and reduce off-target effects .
Targeted Drug Delivery
Nanoparticle formulations incorporating this compound are under investigation for brain-targeted antipsychotics, leveraging its ability to cross the blood-brain barrier .
Environmental Impact
Biodegradation studies indicate a half-life of 6–8 weeks in aqueous environments, necessitating improved disposal protocols to mitigate ecological risks .
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